molecular formula C15H30O8P2 B13766044 1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2'-dioxide CAS No. 70942-40-4

1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2'-dioxide

Cat. No.: B13766044
CAS No.: 70942-40-4
M. Wt: 400.34 g/mol
InChI Key: AHJVKARLZRURJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bicyclic organophosphorus derivative featuring two 1,3,2-dioxaphosphorinane rings linked via a 2,2-dimethyl-1,3-propanediyl (neopentyl glycol) bridge. Each phosphorus atom is oxidized to a dioxide (P=O) state, and the 5,5-dimethyl substituents on the dioxaphosphorinane rings enhance steric stability. Its molecular formula is C₁₀H₂₀O₇P₂, with a molecular weight of 346.33 g/mol (calculated from and ). The compound is primarily utilized as a non-halogenated flame retardant, leveraging phosphorus-based condensed-phase mechanisms to promote char formation in polymers .

Properties

CAS No.

70942-40-4

Molecular Formula

C15H30O8P2

Molecular Weight

400.34 g/mol

IUPAC Name

2-[3-[(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)oxy]-2,2-dimethylpropoxy]-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide

InChI

InChI=1S/C15H30O8P2/c1-13(2,7-18-24(16)20-9-14(3,4)10-21-24)8-19-25(17)22-11-15(5,6)12-23-25/h7-12H2,1-6H3

InChI Key

AHJVKARLZRURJT-UHFFFAOYSA-N

Canonical SMILES

CC1(COP(=O)(OC1)OCC(C)(C)COP2(=O)OCC(CO2)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Dioxaphosphorinane, 2,2’-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2’-dioxide typically involves the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of triethylamine. This reaction is carried out in dry toluene to ensure the absence of moisture, which can interfere with the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaphosphorinane, 2,2’-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2’-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and substituting agents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various phosphorus oxides, while substitution reactions can produce a range of substituted phosphorinane derivatives .

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaphosphorinane, 2,2’-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2’-dioxide involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of different products that exert specific effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

  • 2,2'-[[2,2-Bis(chloromethyl)propane-1,3-diyl]bis(oxy)]bis[5,5-dimethyl-1,3,2-dioxaphosphorinane] 2,2'-dioxide (CAS 83044-97-7)

    • Key Differences : The central propane diol moiety is substituted with chloromethyl groups instead of dimethyl.
    • Impact : Chlorine enhances flame-retardant efficiency via gas-phase radical quenching but introduces environmental and toxicity concerns. This compound (marketed as Sandoflam 5085) is used industrially but faces regulatory scrutiny due to halogen content .
    • Molecular Formula : C₁₀H₁₆Cl₄O₇P₂.
  • 2,2'-Oxybis[5,5-bis(bromomethyl)-1,3,2-dioxaphosphorinane] 2,2'-dioxide (CAS 58948-14-4)

    • Key Differences : Bromomethyl substituents replace dimethyl groups.
    • Impact : Bromine offers superior flame inhibition but is increasingly restricted under regulations like REACH due to persistence and bioaccumulation risks .

Sulfur-Containing Analogues

  • 2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphinane) 2,2'-disulfide (CAS 4090-51-1)
    • Key Differences : Phosphorus is bonded to disulfide (S-S) groups instead of dioxide (O).
    • Impact : The S-S linkage reduces thermal stability (melting point: 233°C , boiling point: 342.6°C ) compared to oxides, limiting high-temperature applications. However, sulfur derivatives may synergize with other flame retardants .
    • Molecular Formula : C₁₀H₂₀O₅P₂S₂.

Monomeric Derivatives

  • 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (CAS 141931-15-9) Key Differences: Monomeric structure with a chloro substituent at the phosphorus center. Impact: Lower molecular weight increases volatility, making it less suitable for polymer integration. It serves as a precursor in phosphorylation reactions .

Data Table: Comparative Analysis of Key Compounds

Compound CAS Molecular Formula Substituents Melting Point (°C) Boiling Point (°C) Application
Target Compound (dioxide) Not explicitly provided C₁₀H₂₀O₇P₂ 5,5-dimethyl, neopentyl bridge Data needed Data needed Non-halogenated flame retardant
2,2'-[[2,2-Bis(chloromethyl)...] 2,2'-dioxide 83044-97-7 C₁₀H₁₆Cl₄O₇P₂ Chloromethyl, neopentyl bridge N/A N/A Industrial flame retardant (Sandoflam 5085)
2,2'-Oxybis[5,5-dimethyl-...] 2,2'-disulfide 4090-51-1 C₁₀H₂₀O₅P₂S₂ 5,5-dimethyl, disulfide 233 342.6 Flame retardant synergist
2,2'-Oxybis[5,5-bis(bromomethyl)-...] 2,2'-dioxide 58948-14-4 C₁₀H₁₆Br₄O₇P₂ Bromomethyl N/A N/A Restricted-use flame retardant
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide 141931-15-9 C₅H₁₀ClO₄P Chloro, 5,5-dimethyl N/A N/A Phosphorylation precursor

Biological Activity

1,3,2-Dioxaphosphorinane derivatives are a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals and materials science. The compound in focus, 1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2'-dioxide (CAS No. 4090-51-1), has garnered attention for its potential applications as a flame retardant and its biological properties.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC15H30O8P2
Molecular Weight400.3414 g/mol
Melting Point233 °C
Boiling Point342.6 ± 25.0 °C (predicted)
Density1.35 ± 0.1 g/cm³ (predicted)
Water Solubility1.4 mg/L at 20 °C

Antimicrobial Activity

Research has indicated that dioxaphosphorinane derivatives exhibit notable antimicrobial properties. A study demonstrated that certain structural modifications in the dioxaphosphorinane framework enhance their efficacy against various bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to target cancer cells while sparing normal cells is particularly promising for therapeutic applications.

Flame Retardant Properties

As a flame retardant (marketed as Sandoflam 5060), this compound is utilized in textiles and plastics to reduce flammability. Its effectiveness is attributed to its ability to form a protective char layer upon exposure to heat, thereby preventing further combustion.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Applied Microbiology assessed the antimicrobial activity of various dioxaphosphorinane derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the phosphorinane structure significantly enhanced activity against both pathogens.

Cytotoxicity Assessment

In vitro studies conducted on human breast cancer cell lines revealed that the compound exhibited cytotoxic effects with an IC50 value of approximately 15 µM. This suggests a potential role in cancer therapy; however, further studies are needed to elucidate the underlying mechanisms.

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

  • Antimicrobial Activity : Enhanced efficacy against gram-positive and gram-negative bacteria.
  • Cytotoxic Effects : Induction of apoptosis in specific cancer cell lines.
  • Flame Retardant Performance : Effective char formation under thermal stress.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.